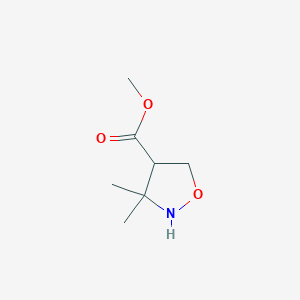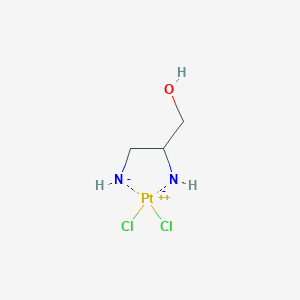
Platinum, dichloro(2,3-diamino-1-propanol-N,N')
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, dichloro(2,3-diamino-1-propanol-N,N’) is a coordination compound of platinum It is characterized by the presence of two chlorine atoms and a 2,3-diamino-1-propanol ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dichloro(2,3-diamino-1-propanol-N,N’) typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with 2,3-diamino-1-propanol. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Platinum, dichloro(2,3-diamino-1-propanol-N,N’) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted by other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ammonia or other amine ligands.
Major Products:
Oxidation: Oxidized forms of the ligand or the platinum center.
Reduction: Reduced platinum species.
Substitution: New platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Platinum, dichloro(2,3-diamino-1-propanol-N,N’) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules, particularly proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Platinum, dichloro(2,3-diamino-1-propanol-N,N’) exerts its effects often involves coordination to biological molecules. The platinum center can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Cisplatin: Another platinum-based anticancer drug, but with different ligands.
Carboplatin: Similar to cisplatin but with a different leaving group, leading to different pharmacokinetics and toxicity profiles.
Oxaliplatin: Contains a different ligand structure, offering unique properties and applications.
Uniqueness: Platinum, dichloro(2,3-diamino-1-propanol-N,N’) is unique due to its specific ligand structure, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C3H8Cl2N2OPt |
|---|---|
Molekulargewicht |
354.10 g/mol |
IUPAC-Name |
(1-azanidyl-3-hydroxypropan-2-yl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C3H8N2O.2ClH.Pt/c4-1-3(5)2-6;;;/h3-6H,1-2H2;2*1H;/q-2;;;+4/p-2 |
InChI-Schlüssel |
CPAGKXAPDXUBLW-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(CO)[NH-])[NH-].Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




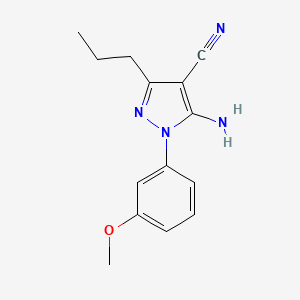
![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)
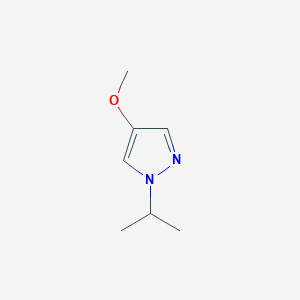

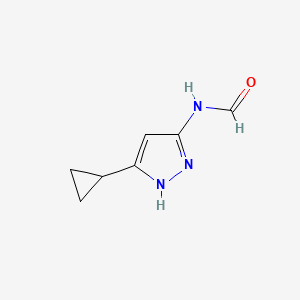

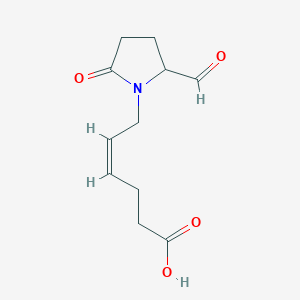
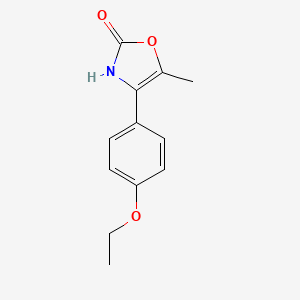

![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
